1-(5-Chlorothiophen-2-yl)prop-1-ene-2-sulfonyl chloride
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Overview
Description
1-(5-Chlorothiophen-2-yl)prop-1-ene-2-sulfonyl chloride is an organic compound with the molecular formula C7H6ClO2S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)prop-1-ene-2-sulfonyl chloride typically involves the chlorination of thiophene derivatives followed by sulfonylation. One common method includes the reaction of 5-chlorothiophene-2-carbaldehyde with propenyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactivity of sulfonyl chlorides and the potential release of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorothiophen-2-yl)prop-1-ene-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, often facilitated by catalysts such as palladium.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Thiols and Sulfides: Formed by reduction of the sulfonyl chloride group.
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)prop-1-ene-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)prop-1-ene-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The thiophene ring can also participate in π-π interactions and electron transfer processes, contributing to its reactivity and potential bioactivity.
Comparison with Similar Compounds
Similar Compounds
Prop-1-ene-2-sulfonyl chloride: A simpler analog without the thiophene ring, used in similar nucleophilic substitution reactions.
5-Chlorothiophene-2-sulfonyl chloride: Lacks the propenyl group but shares similar reactivity due to the sulfonyl chloride functional group.
Uniqueness
1-(5-Chlorothiophen-2-yl)prop-1-ene-2-sulfonyl chloride is unique due to the combination of the thiophene ring and the propenyl sulfonyl chloride group
Properties
CAS No. |
919792-75-9 |
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Molecular Formula |
C7H6Cl2O2S2 |
Molecular Weight |
257.2 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)prop-1-ene-2-sulfonyl chloride |
InChI |
InChI=1S/C7H6Cl2O2S2/c1-5(13(9,10)11)4-6-2-3-7(8)12-6/h2-4H,1H3 |
InChI Key |
BELDOURCCHVMDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(S1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
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